![molecular formula C10H13NO4S2 B3829087 3-[(Phenylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B3829087.png)
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione
Overview
Description
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione is an organosulfur compound with the molecular formula C10H13NO2S. It is a cyclic sulfone, characterized by the presence of a sulfonyl functional group attached to a thiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylamino)sulfonyl]thiolane-1,1-dione typically involves the reaction of chlorosulfonylthiolane-1,1-dioxide with aniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Sulfonamides or sulfonates.
Scientific Research Applications
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Phenylamino)sulfonyl]thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: A cyclic sulfone with similar solvent properties but lacks the phenylamino group.
Thiazolidine: A five-membered heterocycle with sulfur and nitrogen atoms, known for its biological activities.
Sulfonamides: Compounds containing the sulfonyl group attached to an amine, widely used in medicinal chemistry.
Uniqueness
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione stands out due to its combination of a thiolane ring and a phenylamino group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxo-N-phenylthiolane-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-16(13)7-6-10(8-16)17(14,15)11-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHBTCARCVQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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